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Introduction

Photoregulinl (PR1) is a novel protein with significant therapeutic potential. Its precise
mechanism of action is under active investigation, and a reliable source of pure, active PR1 is
essential for further research and development. This document provides a comprehensive,
step-by-step protocol for the synthesis and purification of recombinant Photoregulinl. The
following protocols are designed to be adaptable and can be optimized to achieve high-yield,
high-purity PR1 for various downstream applications, including structural biology, functional
assays, and preclinical studies.

While specific data for "Photoregulinl” is not publicly available, this guide is based on
established and widely used methods for recombinant protein expression and purification. The
provided quantitative data represents typical outcomes for a well-behaved recombinant protein
of approximately 35 kDa expressed in an E. coli system.

Data Presentation: Summary of Expected Yields and
Purity

The following table summarizes the expected quantitative data at each major step of the
Photoregulinl purification protocol, assuming a starting culture volume of 1 liter.
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Purification Step Total Protein (mg) PR1 Yield (mg) Purity (%)
Clarified Lysate 300 - 500 20-40 ~5-10
Affinity

15-25 12-20 > 90
Chromatography

Size-Exclusion
10-15 8-12 > 98
Chromatography

Experimental Protocols
Part 1: Synthesis of Recombinant Photoregulinl in E.
coli

This protocol describes the expression of Photoregulinl using a T7 expression system in E.
coli. An N-terminal Hexa-histidine (His6) tag is utilized for affinity purification.

1.1 Transformation

e Thaw a 50 pL aliquot of chemically competent E. coli BL21(DES3) cells on ice.

e Add 10 ng of the pET-28a-PR1 expression plasmid to the cells.

o Gently mix by flicking the tube and incubate on ice for 30 minutes.

» Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

e Add 950 pL of sterile LB medium and incubate at 37°C for 1 hour with shaking (220 rpm).
o Plate 100 pL of the cell suspension onto an LB agar plate containing 50 ug/mL kanamycin.
 Incubate the plate overnight at 37°C.

1.2 Protein Expression

 Inoculate a single colony from the agar plate into 50 mL of LB medium containing 50 pg/mL
kanamycin.
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Grow the culture overnight at 37°C with shaking (220 rpm).

The next morning, inoculate 1 L of LB medium (with 50 ug/mL kanamycin) with the 50 mL
overnight culture.

Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8.[1]

Induce protein expression by adding Isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5 mM.[1]

Reduce the temperature to 18°C and continue to grow the culture for 16-18 hours with
shaking. This lower temperature often improves protein solubility.

Part 2: Purification of Recombinant Photoregulinl

This protocol details the purification of His6-tagged Photoregulinl using Immobilized Metal

Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).

2.1 Cell Lysis and Lysate Clarification

Harvest the cells from the 1 L culture by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]

Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50
mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice. Use 10-second pulses with 20-second cooling intervals
for a total of 5 minutes of sonication time.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[1]

Carefully collect the supernatant, which contains the soluble His6-PR1.

2.2 Immobilized Metal Affinity Chromatography (IMAC)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.neb.com/en-gb/protocols/0001/01/01/simplified-expression-and-purification-protocol-e6901
https://www.neb.com/en-gb/protocols/0001/01/01/simplified-expression-and-purification-protocol-e6901
https://www.benchchem.com/product/b1677730?utm_src=pdf-body
https://www.benchchem.com/product/b1677730?utm_src=pdf-body
https://www.neb.com/en-gb/protocols/0001/01/01/simplified-expression-and-purification-protocol-e6901
https://www.neb.com/en-gb/protocols/0001/01/01/simplified-expression-and-purification-protocol-e6901
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes of Wash Buffer (50 mM
Tris-HCI pH 8.0, 300 mM NacCl, 20 mM Imidazole).[2]

o Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.

e Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically
bound proteins.

e Elute the His6-PR1 from the column using a linear gradient of 20-500 mM imidazole in a
buffer containing 50 mM Tris-HCI pH 8.0 and 300 mM NaCl over 10 column volumes.
Alternatively, a step elution with Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250
mM Imidazole) can be used.

o Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing pure
PR1.

2.3 Size-Exclusion Chromatography (SEC)

» Pool the purest fractions from the IMAC step and concentrate them to approximately 2-3 mL
using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

e Equilibrate a Superdex 75 or similar SEC column with SEC Buffer (20 mM HEPES pH 7.5,
150 mM NacCl).

o Load the concentrated protein sample onto the SEC column.
e Run the chromatography at a flow rate of 0.5 mL/min and collect fractions.

e Analyze the fractions by SDS-PAGE to identify those containing highly pure, monomeric
PR1.

» Pool the pure fractions, determine the protein concentration using a spectrophotometer
(A280), and store at -80°C.

Visualizations
Hypothetical Signaling Pathway of Photoregulinl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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